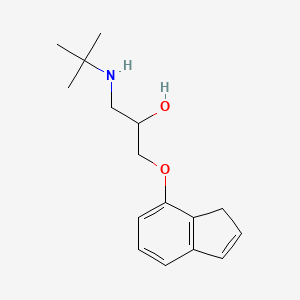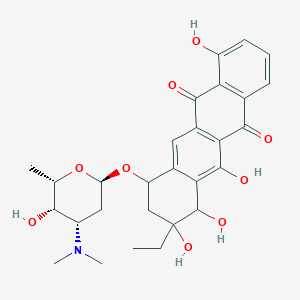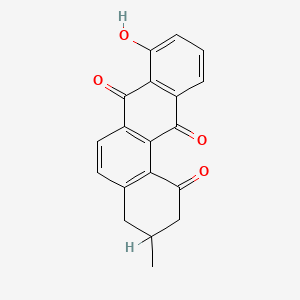
8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione
Übersicht
Beschreibung
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl- is a chemical compound with the formula C10H10O3 and a molecular weight of 178.1846 . It’s also known by other names such as 3,4-Dihydro-8-hydroxy-3-methylisocoumarin, Mellein, and 8-Hydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-one .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H10O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-4,6,11H,5H2,1H3 . The structure is also available as a 2d Mol file .Wirkmechanismus
STA-21, also known as 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione, is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway .
Target of Action
The primary target of STA-21 is the STAT3 protein . STAT3 is a transcription factor that plays critical roles in various cellular processes, including cell growth, survival, and differentiation .
Mode of Action
STA-21 inhibits STAT3 by preventing its dimerization and DNA binding . This disruption of STAT3 homodimerization is essential for inhibiting STAT3’s nuclear localization and DNA-binding activity .
Biochemical Pathways
STA-21 affects the JAK-STAT signaling pathway . This pathway is essential for a wide range of cytokines and growth factors, leading to critical cellular events . By inhibiting STAT3, STA-21 disrupts this pathway, thereby affecting the downstream effects of these cellular events .
Pharmacokinetics
It is known that sta-21 is a small molecule that can be dissolved in dmso for in vitro studies . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of STA-21.
Result of Action
STA-21 has been shown to reduce the constitutively high STAT3 transcriptional activity in various cell cultures . It selectively inhibits the growth and survival of cancer cells with constitutive STAT3 signaling . Moreover, STA-21 has been reported to alleviate autoimmune inflammation in an experimental model of rheumatoid arthritis .
Action Environment
The action of STA-21 can be influenced by various environmental factors. For instance, the concentration of STA-21 can affect its efficacy. Higher concentrations of STA-21 have been shown to have a greater inhibitory effect on STAT3 activity . .
Eigenschaften
IUPAC Name |
8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWXOCUFQSQDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111540-00-2 | |
| Record name | STA 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111540002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is STA-21 and what is its primary target?
A1: STA-21 (8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione) is a small molecule that acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [, , , ].
Q2: How does STA-21 interact with STAT3?
A2: STA-21 specifically binds to the SH2 domain of STAT3, a critical region for protein dimerization and subsequent DNA binding [, , ]. It is more specifically described as a STAT3 dimerization inhibitor [, , ].
Q3: What are the downstream consequences of STA-21 inhibiting STAT3?
A3: By preventing STAT3 dimerization, STA-21 inhibits:
- STAT3 phosphorylation: This blocks the activation and nuclear translocation of STAT3, preventing it from binding to DNA and activating target gene expression [, , , ].
- Expression of STAT3 target genes: Many of these genes are involved in cell proliferation, survival, angiogenesis, and immune evasion in cancer cells. STA-21 downregulates these genes, leading to antitumor effects [, , , ].
- Cell cycle progression: STA-21 can induce cell cycle arrest, particularly in the G0/G1 phase, halting uncontrolled proliferation of cancer cells [].
- Apoptosis: STA-21 can induce programmed cell death in cancer cells with constitutively active STAT3 [, , , ].
Q4: Does STA-21 affect other STAT family members?
A4: STA-21 exhibits selectivity for STAT3 and does not significantly affect the activity of other STAT proteins, such as STAT1 [].
Q5: Is STAT3 the only target of STA-21?
A5: While STAT3 is the primary and well-established target of STA-21, research suggests it might have additional targets or influence other signaling pathways that contribute to its anti-cancer effects [].
Q6: What is the molecular formula and weight of STA-21?
A6: The molecular formula of STA-21 is C18H12O4, and its molecular weight is 292.28 g/mol.
Q7: How does modifying the structure of STA-21 affect its activity?
A7: Researchers have explored structural modifications to STA-21, generating analogs with enhanced potency against STAT3. Fragment-based approaches have been used to identify key structural elements for improved activity [, ].
Q8: What types of cancers have shown sensitivity to STA-21 in preclinical studies?
A8: STA-21 has demonstrated promising anticancer activity in preclinical studies using cell lines and animal models representing various cancers, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



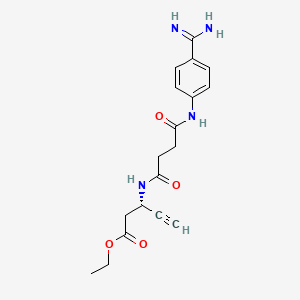
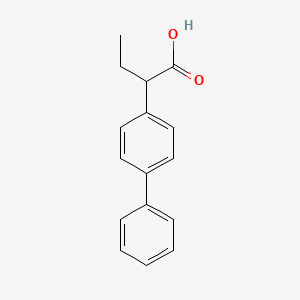
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)


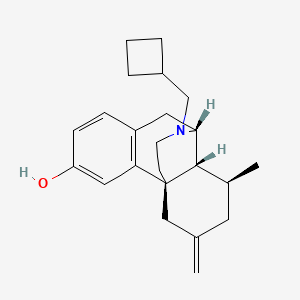
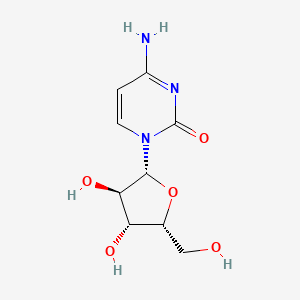
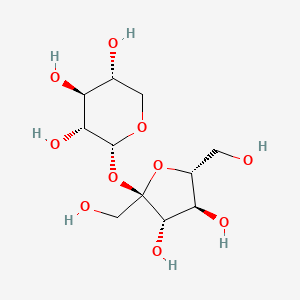
![But-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1684254.png)

